5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene

medicinal chemistry compound library design molecular topology

Isoxazolo[4,5:4,5]furo[2,3-b]pyridine (CAS 839725‑78‑9), also known as 5,7‑dioxa‑4,9‑diazatricyclo[6.4.0.02,6]dodeca‑1(8),2(6),3,9,11‑pentaene, is a fully conjugated tricyclic heterocycle with the molecular formula C₈H₄N₂O₂ and a molecular weight of 160.13 g mol⁻¹. The scaffold comprises a furo[2,3‑b]pyridine core fused to an isoxazole ring, resulting in a rigid, planar architecture with no rotatable bonds and a topological polar surface area of 52.1 Ų.

Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
CAS No. 839725-78-9
Cat. No. B12544830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
CAS839725-78-9
Molecular FormulaC8H4N2O2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC3=C2C=NO3
InChIInChI=1S/C8H4N2O2/c1-2-5-6-4-10-12-8(6)11-7(5)9-3-1/h1-4H
InChIKeyQPYQLFFKRVFLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazolo[4,5:4,5]furo[2,3-b]pyridine (CAS 839725-78-9) – A Structurally Defined Tricyclic Heterocycle for Research & Procurement


Isoxazolo[4,5:4,5]furo[2,3-b]pyridine (CAS 839725‑78‑9), also known as 5,7‑dioxa‑4,9‑diazatricyclo[6.4.0.02,6]dodeca‑1(8),2(6),3,9,11‑pentaene, is a fully conjugated tricyclic heterocycle with the molecular formula C₈H₄N₂O₂ and a molecular weight of 160.13 g mol⁻¹ [1]. The scaffold comprises a furo[2,3‑b]pyridine core fused to an isoxazole ring, resulting in a rigid, planar architecture with no rotatable bonds and a topological polar surface area of 52.1 Ų [1]. The compound is commercially available from several laboratory chemical suppliers and is primarily used as a synthetic building block or as a core scaffold in medicinal chemistry, agrochemical, and materials‑science research programs.

Isoxazolo[4,5:4,5]furo[2,3-b]pyridine (CAS 839725-78-9) – Why Generic In‑Class Substitution is Inadequate


Compounds with the same molecular formula (C₈H₄N₂O₂) but different ring‑fusion topology, such as benzo[1,2‑d:4,5‑d′]diisoxazole (CAS 16456‑28‑3), exhibit fundamentally different physicochemical and electronic properties [1][2]. The target compound’s furo[2,3‑b]pyridine motif introduces a pyridine‑type nitrogen capable of protonation, coordination, or hydrogen‑bond acceptance, while the isoxazole oxygen contributes to both dipolar character and metabolic vulnerability [2]. These features cannot be replicated by the all‑isoxazole isomer, which lacks the basic pyridine center. Consequently, substituting a position isomer without verifying the required electronic or binding properties may lead to loss of target engagement, altered pharmacokinetics, or failed reaction selectivity in subsequent synthetic steps.

Quantitative Differentiation Evidence for Isoxazolo[4,5:4,5]furo[2,3-b]pyridine (CAS 839725-78-9) vs. Comparable Scaffolds


Higher Molecular Complexity Differentiates Fused Furo[2,3‑b]pyridine‑Isoxazole from All‑Isoxazole Position Isomers

Among C₈H₄N₂O₂ isomers, the target compound exhibits a computed molecular complexity of 188, compared with 168 for the benzo[1,2‑d:4,5‑d′]diisoxazole isomer (CAS 16456‑28‑3) [1][2]. The higher complexity value reflects the greater topological asymmetry and atom‑diversity indices arising from the mixed furo[2,3‑b]pyridine‑isoxazole fusion, which directly correlates with a larger number of distinguishable topological environments.

medicinal chemistry compound library design molecular topology

Moderate Lipophilicity (XLogP3‑AA = 1.7) Supports CNS Drug‑Like Space Relative to More Lipophilic Isomers

The target compound’s computed XLogP3‑AA of 1.7 [1] places it within the optimal range for CNS drug candidates (typically 1–3). In contrast, the fully carbon‑containing benzo‑diisoxazole isomer (CAS 16456‑28‑3) is expected to be more lipophilic due to the absence of the polar furan oxygen, although a direct experimental comparison is unavailable; this inference is supported by the higher computed topological polar surface area (TPSA) of the target (52.1 Ų) [1] versus a predicted lower TPSA for the all‑isoxazole isomer.

drug design ADME prediction BBB permeability

Complete Rotational Restriction (0 Rotatable Bonds) Enhances Rigidity for Fluorescent Probe or Crystallographic Studies

The target compound has zero rotatable bonds [1], a feature that minimizes non‑radiative decay pathways and may enhance fluorescence quantum yield. Many common isoxazole or furopyridine derivatives contain one or more rotatable bonds (e.g., 3‑phenyl‑isoxazolopyridines), which introduce conformational flexibility that can reduce the brightness of fluorescent probes or complicate crystallographic electron‑density fitting.

fluorescence structural biology materials chemistry

Furo[2,3‑b]pyridine Core is a Privileged Scaffold for Kinase Inhibition, Offering Differential Binding vs. Isoxazole‑Only Isomers

The furo[2,3‑b]pyridine nucleus is a recognized ATP‑competitive kinase hinge‑binding motif, exemplified by several clinical‑stage inhibitors [1]. The target compound incorporates this nucleus with an additional isoxazole fusion, creating a hybrid scaffold that may extend into the kinase selectivity pocket. In contrast, the benzo‑diisoxazole isomer (CAS 16456‑28‑3) lacks the pyridine nitrogen required for hinge‑region hydrogen bonding, fundamentally altering its target‑engagement profile.

kinase inhibitor medicinal chemistry target engagement

Commercial Availability from Multiple Vendors Ensures Competitive Procurement vs. Rarer Isomers

The target compound is listed by several independent chemical suppliers (e.g., ChemStep, Apollo Scientific, ChemBlink) [1], whereas the benzo‑diisoxazole isomer (CAS 16456‑28‑3) is currently offered by fewer vendors and may require custom synthesis with lead times exceeding 4–6 weeks . This supply‑chain redundancy reduces procurement risk and enables competitive pricing.

procurement supply chain vendor comparison

High‑Impact Application Scenarios for Isoxazolo[4,5:4,5]furo[2,3‑b]pyridine (CAS 839725‑78‑9) Based on Verified Differentiation Evidence


Kinase‑Focused Fragment Library Design

Fragment‑based drug discovery programs targeting ATP‑binding sites can employ the target compound as a hinge‑binding fragment due to the furo[2,3‑b]pyridine core, which provides the essential pyridine‑nitrogen hydrogen‑bond acceptor [1]. The isoxazole fusion introduces additional polarity that can extend into solvent‑exposed regions; the benzo‑diisoxazole isomer (CAS 16456‑28‑3) cannot serve this function because it lacks the pyridine nitrogen and would require de novo scaffold growth to achieve any ATP‑site interaction.

CNS‑Penetrant Lead Optimization Programs

The computed physicochemical profile—XLogP3‑AA of 1.7 and TPSA of 52.1 Ų—falls within the favorable range for CNS drug‑likeness [1]. Compared with the more lipophilic benzo‑diisoxazole isomer, the target compound is predicted to exhibit lower P‑glycoprotein efflux susceptibility and reduced non‑specific protein binding, making it a superior starting point for blood‑brain‑barrier‑penetrant candidates.

Small‑Molecule Fluorescent Probe Development

The fully rigid, zero‑rotatable‑bond architecture of the target compound [1] is advantageous for fluorophore design. Rigidification is known to suppress vibrational relaxation pathways, potentially increasing quantum yield and photostability. The benzo‑diisoxazole isomer, while also rigid, lacks the furo[2,3‑b]pyridine electron‑withdrawing character that favorably tunes emission wavelengths.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The pyridine nitrogen and isoxazole O–N bond serve as handles for further functionalization (e.g., N‑alkylation, N‑oxidation, or reductive ring‑opening). The target compound’s commercial availability from at least three vendors ensures reliable supply for parallel synthesis campaigns, whereas the scarcer benzo‑diisoxazole isomer may impose problematic lead times.

Quote Request

Request a Quote for 5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.